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molecular formula C11H9FN2O B8392146 1-(4-fluoro-phenyl)-2-methyl-1H-imidazole-4-carbaldehyde

1-(4-fluoro-phenyl)-2-methyl-1H-imidazole-4-carbaldehyde

Cat. No. B8392146
M. Wt: 204.20 g/mol
InChI Key: PNWBKDCEDBHBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481548B2

Procedure details

[1-(4-Fluoro-phenyl)-2-methyl-1H-imidazol-4-yl]-methanol (7.16 g, 34.7 mmol) was dissolved in 2.3 L methylene chloride. Mangan (IV) oxid (26.8 g, 278 mmol) was added and the reaction mixture was stirred at room temperature for 3 days. The suspension was filtered through a dicalite speed plus pad and washed with 1 L methylene chloride. The solvents were evaporated and the desired compound was obtained as a white solid (5.87 g, 83%), MS: m/e=205.1 (M+H+).
Quantity
7.16 g
Type
reactant
Reaction Step One
Quantity
2.3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[C:11]([CH2:13][OH:14])[N:10]=[C:9]2[CH3:15])=[CH:4][CH:3]=1>C(Cl)Cl.[Mn]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[C:11]([CH:13]=[O:14])[N:10]=[C:9]2[CH3:15])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
7.16 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C(=NC(=C1)CO)C
Name
Quantity
2.3 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Mn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a dicalite speed plus pad
WASH
Type
WASH
Details
washed with 1 L methylene chloride
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(=NC(=C1)C=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.87 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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